(-)-Verapamil Hydrochloride
説明
(-)-Verapamil Hydrochloride is a well-known calcium channel blocker used primarily in cardiovascular therapeutics. It has been extensively studied for its pharmacological properties and its role in various medical applications.
Synthesis Analysis
The synthesis of (-)-Verapamil Hydrochloride involves specific chemical processes. For instance, a study described the fully automated synthesis of (R)- and (S)-[11C]verapamil, starting from their respective desmethyl-verapamil precursors through methylation (Luurtsema et al., 2002).
Molecular Structure Analysis
The molecular dynamics and structure of Verapamil Hydrochloride have been a subject of various studies. For example, dielectric relaxation studies were performed to understand the molecular dynamics of this compound (Adrjanowicz et al., 2010).
Chemical Reactions and Properties
Verapamil Hydrochloride undergoes various chemical reactions. A spectrophotometric method was developed for its determination using chloramine-T as an oxidant, showcasing its reactivity (Rahman & Hoda, 2002).
Physical Properties Analysis
The physical properties of Verapamil Hydrochloride have been characterized using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), revealing its thermal stability and melting point (Yoshida et al., 2010).
Chemical Properties Analysis
Its chemical properties, including stability and degradation kinetics, have been assessed. Verapamil Hydrochloride shows stability up to 180 °C and undergoes degradation upon oxidizing conditions (Yoshida et al., 2010).
科学的研究の応用
Cardiovascular Applications : Verapamil hydrochloride is primarily known for its role in cardiovascular health. It reduces heart rate and improves blood flow in the heart, making it effective in treating conditions like supraventricular tachyarrhythmias and chronic stable angina. It has potential applications in hypertension, cardioprotection, and Raynaud's phenomenon (Papich, 2020), (Baky & Singh, 1982).
Improved Drug Delivery : Research shows that encapsulating Verapamil hydrochloride in PLGA particles enhances its bioavailability and minimizes the hepatic first-pass effect, thus reducing frequent dosing (Balotro & Sabban, 2017).
Veterinary Medicine : In donkeys, Verapamil hydrochloride injection affects the heart rate and ECG parameters, leading to various arrhythmias, likely due to increased vagal tone activity (Kojouri, Rezakhani, & Torki, 2007).
Gastroenterology : Verapamil significantly decreases resting lower esophageal sphincter pressure in both normal subjects and patients with achalasia, suggesting its potential as a treatment for achalasia and diffuse esophageal spasm (Becker & Burakoff, 1983).
Anesthesiology : It reduces anesthetic requirements for halothane in dogs, potentially due to its sodium channel blocking properties (Maze, Mason, & Kates, 1983).
Sustained Release Formulations : Various studies have focused on creating sustained release formulations of Verapamil hydrochloride using different techniques and materials, aiming to improve blood pressure control and heart health (Ramya & Reddy, 2022), (Kolhe, Chauhan, & Dongre, 2022).
Potential Side Effects : While effective in treating various conditions, it is also important to note potential side effects like impotence in male patients treated for atrial and supraventricular arrhythmias (King et al., 1983).
Transdermal Delivery : Studies on transdermal delivery of Verapamil hydrochloride have focused on achieving sustained release and extended duration over 24 hours, with VPM 006 identified as a satisfactory formulation (Sood & Pawar, 2013).
特性
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-YCBFMBTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Verapamil Hydrochloride | |
CAS RN |
36622-28-3 | |
Record name | (-)-Verapamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36622-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verapamil hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERAPAMIL HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。